

# Historical overview of Deprenyl's development and pharmacological action

Author: BenchChem Technical Support Team. Date: December 2025



# A Historical and Pharmacological Overview of Deprenyl (Selegiline)

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive historical overview of the development of **Deprenyl**, also known as Selegiline, and a detailed examination of its pharmacological action. It is intended for researchers, scientists, and professionals in the field of drug development who seek a thorough understanding of this significant monoamine oxidase inhibitor.

## **Historical Development of Deprenyl**

**Deprenyl** ((-)-**Deprenyl** or L-**Deprenyl**), later named Selegiline, was first synthesized in the early 1960s by a team of Hungarian researchers led by Dr. József Knoll at the Semmelweis University in Budapest.[1][2][3] The initial goal of their research was to develop a new type of antidepressant. The racemic mixture of the compound was initially designated E-250.[1][4]

Subsequent research focused on the levorotatory enantiomer, (-)-**Deprenyl**, which demonstrated a more favorable pharmacological profile.[4] The first publication on E-250 appeared in Hungarian in 1964, followed by an English paper in 1965.[1] Preliminary clinical trials with the racemic mixture in depressed patients were published in German in 1965, with the first English-language paper on its antidepressant efficacy appearing in 1967.[1][5] A



significant clinical trial confirming the antidepressant effect of (-)-**Deprenyl** was published in 1971.[1][5]

A pivotal discovery in the history of **Deprenyl** was made by Knoll in 1967, when he found that it was a unique monoamine oxidase (MAO) inhibitor that did not potentiate the hypertensive effects of tyramine, a common issue with other MAO inhibitors known as the "cheese effect".[1] [6] This discovery highlighted the drug's selective nature. Further research elucidated that **Deprenyl** is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B).[7][8]

This selectivity for MAO-B led to a shift in its therapeutic focus. In the mid-1970s, Dr. Walther Birkmayer and his team in Vienna initiated the use of **Deprenyl** in the treatment of Parkinson's disease.[9][10] Their research demonstrated that by inhibiting MAO-B, **Deprenyl** could spare dopamine in the brain, thereby alleviating the motor symptoms of Parkinson's disease.[9][11] This led to its widespread use as an adjunct therapy for Parkinson's disease, often in combination with L-dopa.[12][13]

## **Pharmacological Action of Deprenyl**

**Deprenyl**'s primary mechanism of action is the selective and irreversible inhibition of monoamine oxidase type B (MAO-B).[7][8] MAO-B is a key enzyme responsible for the degradation of several important neurotransmitters, most notably dopamine.[14][15]

### **Selective MAO-B Inhibition**

**Deprenyl** exhibits a high degree of selectivity for MAO-B over its isoenzyme, MAO-A.[13] This selectivity is dose-dependent, with lower doses primarily inhibiting MAO-B.[16] At higher doses, this selectivity can be lost, leading to the inhibition of MAO-A as well.[16][17] The irreversible nature of the inhibition means that the restoration of MAO-B activity requires the synthesis of new enzyme molecules.[18]

Data Presentation: Inhibitory Potency of **Deprenyl** (Selegiline)



| Enzyme | Inhibitor    | IC50 Value   | Ki Value | Species                   | Source |
|--------|--------------|--------------|----------|---------------------------|--------|
| МАО-В  | Selegiline   | 51 nM        | -        | Human<br>(recombinant)    | [13]   |
| MAO-A  | Selegiline   | 23 μΜ        | -        | Human<br>(recombinant)    | [13]   |
| МАО-В  | (-)-Deprenyl | 11.25 nmol/l | -        | Rat (brain)               | [18]   |
| MAO-A  | (-)-Deprenyl | >1000 μmol/l | -        | Rat<br>(hypothalamu<br>s) | [19]   |
| МАО-В  | Rasagiline   | 0.014 μΜ     | -        | Human<br>(brain)          | [20]   |
| MAO-A  | Rasagiline   | 0.7 μΜ       | -        | Human<br>(brain)          | [20]   |
| МАО-В  | Safinamide   | 0.079 μΜ     | -        | Human<br>(brain)          | [20]   |
| MAO-A  | Safinamide   | 80 μΜ        | -        | Human<br>(brain)          | [20]   |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

## **Dopamine Metabolism and Signaling Pathway**

By inhibiting MAO-B, **Deprenyl** prevents the breakdown of dopamine in the brain.[14][21] This leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[16][22] This "dopamine sparing" effect is the primary basis for its therapeutic efficacy in Parkinson's disease.[9][11]

The metabolic pathway of dopamine involves its conversion to 3,4-dihydroxyphenylacetic acid (DOPAC) by MAO, followed by further metabolism by catechol-O-methyltransferase (COMT) to



homovanillic acid (HVA).[14][21] **Deprenyl**'s inhibition of MAO-B blocks the initial step in this degradation pathway.



Click to download full resolution via product page

Dopamine metabolism and the inhibitory action of **Deprenyl**.

## **Neuroprotective Effects**

Beyond its symptomatic effects, research suggests that **Deprenyl** may also possess neuroprotective properties.[12][22] These effects are thought to be mediated through several mechanisms, including:

- Reduction of Oxidative Stress: The metabolism of dopamine by MAO-B generates reactive
  oxygen species (ROS), which can lead to oxidative stress and neuronal damage.[21][22] By
  inhibiting MAO-B, Deprenyl reduces the production of these harmful byproducts.[22]
- Induction of Antioxidant Enzymes: Deprenyl has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[12]
- Anti-apoptotic Effects: Deprenyl has been found to interfere with apoptotic signaling pathways, thereby protecting neurons from programmed cell death.[7]

# **Experimental Protocols**



The determination of MAO inhibitory activity and selectivity is crucial for the characterization of compounds like **Deprenyl**. Various in vitro assays are employed for this purpose.

# In Vitro Fluorometric MAO Inhibition Assay

This is a common and sensitive method for measuring MAO activity and inhibition. The assay is based on the detection of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), a byproduct of the MAO-catalyzed oxidation of a substrate.[6][23]

Principle: MAO enzymes oxidize their substrates, producing an aldehyde, ammonia, and H<sub>2</sub>O<sub>2</sub>. The H<sub>2</sub>O<sub>2</sub> is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be measured.

#### Materials:

- Recombinant human MAO-A and MAO-B enzymes
- MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine)[6][24]
- Test inhibitor (**Deprenyl**) and reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[25]
- Fluorescent probe (e.g., Amplex Red)
- Horseradish peroxidase (HRP)
- Assay buffer (e.g., sodium phosphate buffer, pH 7.4)
- 96-well black microplate
- Fluorescence microplate reader

#### Procedure:

 Compound Preparation: Prepare serial dilutions of the test inhibitor (Deprenyl) and reference inhibitors in the assay buffer.

## Foundational & Exploratory





- Enzyme and Inhibitor Incubation: Add the MAO enzyme (either MAO-A or MAO-B) to the
  wells of the microplate. Then, add the different concentrations of the inhibitor or vehicle
  control. Incubate for a specific period (e.g., 15-30 minutes) at 37°C to allow for inhibitorenzyme interaction.
- Reaction Initiation: Prepare a working solution containing the substrate, fluorescent probe, and HRP in the assay buffer. Add this solution to each well to start the reaction.
- Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for resorufin) over time (kinetic assay) or at a single endpoint after a specific incubation period (e.g., 30-60 minutes) at 37°C, protected from light.
- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor.
   Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the IC50 value.





Click to download full resolution via product page

Workflow for in vitro fluorometric MAO inhibition assay.



## Radiochemical Assay for MAO Activity

This method directly measures the conversion of a radiolabeled substrate to its product.[3]

Principle: A radiolabeled substrate (e.g., [14C]-tyramine) is incubated with the MAO enzyme. After the reaction, the unreacted substrate and the product are separated (e.g., by solvent extraction or chromatography), and the radioactivity of the product is quantified to determine the enzyme activity.

#### Procedure:

- Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme source (e.g., brain mitochondria), buffer, and the test inhibitor at various concentrations.
- Incubation: Pre-incubate the mixture to allow for inhibitor binding.
- Reaction Initiation: Add the radiolabeled substrate to start the reaction and incubate at 37°C.
- Reaction Termination: Stop the reaction by adding acid (e.g., HCl).
- Product Extraction: Extract the radiolabeled product using an organic solvent (e.g., toluene).
- Quantification: Measure the radioactivity of the extracted product using a scintillation counter.
- Data Analysis: Calculate the enzyme activity and inhibition at each inhibitor concentration to determine the IC50 value.

## Conclusion

**Deprenyl** (Selegiline) has a rich history, evolving from a potential antidepressant to a cornerstone therapy for Parkinson's disease. Its pharmacological action as a selective and irreversible MAO-B inhibitor is well-characterized, leading to a "dopamine sparing" effect that provides significant symptomatic relief. Furthermore, its potential neuroprotective properties continue to be an active area of research. A thorough understanding of its historical development, mechanism of action, and the experimental methodologies used to characterize it is essential for researchers and clinicians working in the field of neuropharmacology.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An examination of the reliability of the radiochemical assay for monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Selegiline StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective actions of selegiline PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Dopamine Wikipedia [en.wikipedia.org]
- 15. en.humanmetabolome.com [en.humanmetabolome.com]
- 16. Pharmacology of selegiline Wikipedia [en.wikipedia.org]
- 17. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 18. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monoamine oxidase inactivation: from pathophysiology to therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 23. benchchem.com [benchchem.com]
- 24. criver.com [criver.com]
- 25. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Historical overview of Deprenyl's development and pharmacological action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670267#historical-overview-of-deprenyl-s-development-and-pharmacological-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.